molecular formula C48H73N13O17S3 B612440 Cyclotraxin B CAS No. 1203586-72-4

Cyclotraxin B

货号: B612440
CAS 编号: 1203586-72-4
分子量: 1200.4 g/mol
InChI 键: JLBMMJHZUYBFGX-ZHTCEXBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Cyclotraxin B interacts primarily with the TrkB receptor. It non-competitively inhibits BDNF-induced TrkB activity with an IC50 of 0.30 nM . This inhibition occurs without altering the binding of BDNF to TrkB . This compound also acts as an allosteric modulator of vascular endothelial growth factor receptor 2 (VEGFR2), one of the receptors for vascular endothelial growth factor (VEGF) . By altering the conformation of TrkB, this compound inhibits both BDNF-dependent and independent activities .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting TrkB activity, which in turn affects synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity . This compound has been shown to produce anxiolytic-like behavioral effects in animal models without causing antidepressant-like effects . Additionally, it has analgesic effects in animal models of neuropathic pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TrkB receptor, where it acts as a negative allosteric modulator. This binding alters the conformation of TrkB, leading to the inhibition of both BDNF-dependent and independent activities . This compound does not change the BDNF EC50, indicating that it does not affect the binding affinity of BDNF to TrkB . The compound also modulates VEGFR2, contributing to its effects on angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The inhibition of TrkB activity by this compound remains consistent at various TrkB densities, both in the presence and absence of BDNF . This compound has been shown to cross the blood-brain barrier and maintain its anxiolytic-like effects over time . No significant degradation or loss of activity has been reported in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on endometriotic lesion survival, this compound was administered at high (7.5 mg/kg/day), medium (5 mg/kg/day), and low (2.5 mg/kg/day) doses . The treatment did not cause any significant side effects, and a dose-dependent reduction in endometriotic implant volume and number was observed . This compound also produced anxiolytic-like effects in animal models at various dosages without causing antidepressant-like effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to TrkB and VEGFR2 signaling. By inhibiting TrkB activity, this compound affects downstream signaling pathways involved in synaptic plasticity, neuronal differentiation, and neuroprotection . The modulation of VEGFR2 by this compound also impacts angiogenesis and vascular function

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the brain due to its ability to cross the blood-brain barrier . The compound interacts with TrkB and VEGFR2 receptors, influencing their localization and activity . This compound’s distribution within the brain contributes to its anxiolytic and analgesic effects .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the TrkB receptor on the cell surface and within intracellular compartments involved in receptor signaling . This compound’s interaction with TrkB leads to the inhibition of receptor activity and downstream signaling pathways . The compound’s ability to modulate VEGFR2 also suggests its presence in endothelial cells and other tissues involved in angiogenesis .

准备方法

环状毒素B是利用拟肽方法合成的,该方法涉及设计和合成模拟肽类生物活性的肽类分子 . 合成路线通常包括以下步骤:

    肽合成: 使用固相肽合成(SPPS)合成线性肽序列。

    环化: 将线性肽环化形成环状毒素B的环状结构。

    纯化: 使用高效液相色谱(HPLC)纯化环状肽,得到最终产物。

化学反应分析

环状毒素B主要经历非共价相互作用,而不是像氧化、还原或取代等传统化学反应。 其主要作用机制涉及TrkB受体的变构调节 . 这种调节不涉及改变BDNF的结合,而是改变受体的构象以抑制其活性 .

科学研究应用

Scientific Research Applications

  • Neurodegenerative Disorders :
    • Cyclotraxin B has been studied for its effects on synaptic plasticity and neuronal differentiation, which are critical in conditions like Alzheimer's disease. By modulating TrkB activity, it may help mitigate neurotoxicity associated with BDNF signaling .
  • Mental Health :
    • The compound has shown anxiolytic-like effects in animal models without inducing antidepressant-like activity. This specificity suggests its potential use in treating anxiety disorders without the side effects commonly associated with antidepressants .
  • Pain Management :
    • Research indicates that this compound may play a role in managing neuropathic pain by influencing the BDNF-TrkB signaling pathway, which is implicated in pain sensation and modulation .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to primary cultures of mouse cortical neurons. The results demonstrated that this compound significantly decreased BDNF-induced phosphorylation of MAPK, which is linked to neurite outgrowth and neuronal survival. Importantly, no cytotoxicity was observed even at high concentrations, indicating a favorable safety profile for further research .

Case Study 2: Behavioral Impact

A behavioral study involving systemic administration of this compound to mice revealed alterations in anxiety-related behaviors. The results indicated that while this compound effectively inhibited TrkB signaling in the brain, it did not produce the typical side effects associated with other anxiolytics, highlighting its potential as a targeted therapy for anxiety disorders .

Data Table: Summary of Research Findings

Study Focus Findings Reference
NeurodegenerationInhibits BDNF-induced neurotoxicity; promotes neuronal differentiation
Mental HealthAnxiolytic effects without antidepressant activity
Pain ManagementPotential role in alleviating neuropathic pain through TrkB modulation
Safety ProfileNo observed cytotoxicity even at high concentrations

生物活性

Cyclotraxin B is a highly potent and selective antagonist of the TrkB receptor, which plays a crucial role in mediating the effects of Brain-Derived Neurotrophic Factor (BDNF). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders by modulating TrkB-dependent signaling pathways. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound operates primarily by allosterically altering the conformation of the TrkB receptor, inhibiting both BDNF-dependent and basal activities. It exhibits a high potency with an IC50 value of approximately 0.30 nM . Unlike other TrkB inhibitors, this compound does not interfere with the binding of BDNF to its receptor, making it a unique tool for studying BDNF/TrkB signaling without completely blocking receptor activity.

Key Biological Effects

  • Inhibition of Neuronal Activity : this compound effectively inhibits BDNF-induced phosphorylation of MAPK in neuronal cell lines, demonstrating its capacity to reduce neurite outgrowth in response to BDNF . This inhibition is crucial for understanding how excessive BDNF signaling can lead to neuronal toxicity.
  • Anxiolytic Properties : In vivo studies have shown that systemic administration of this compound results in anxiolytic-like behavioral effects in mice without inducing antidepressant-like activity . This suggests a selective modulation of anxiety pathways via TrkB inhibition.
  • Neuroprotection Against Toxicity : this compound has been shown to prevent BDNF-induced necrosis in cortical neurons, highlighting its potential as a neuroprotective agent against conditions characterized by excessive BDNF signaling .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusKey Findings
TrkB InhibitionDemonstrated high potency (IC50 = 0.30 nM) and selective inhibition of both basal and BDNF-induced TrkB activity.
Behavioral EffectsShowed anxiolytic properties in mice without antidepressant effects.
NeuroprotectionPrevented neuronal necrosis induced by excessive BDNF exposure.

Detailed Findings

  • In a study assessing the effects of this compound on primary cultures of mouse cortical neurons, it was found that the compound significantly reduced both basal and stimulated TrkB activities, indicating its broad inhibitory capacity .
  • The pharmacokinetics of this compound revealed a half-life (t1/2t_{1/2}) of approximately 6 hours in neurons , suggesting prolonged effects post-administration .
  • A recent investigation into inflammation-mediated processes demonstrated that this compound could reverse TNFα-mediated effects on dental pulp stem cells, indicating potential applications beyond neurological disorders .

属性

IUPAC Name

(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N13O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045820
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203586-72-4
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。